Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorosulfonyl group, a trifluoromethyl group, and a carboxylate ester group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate typically involves the chlorosulfonation of 6-(trifluoromethyl)pyridine-2-carboxylic acid followed by esterification. The reaction conditions often include the use of chlorosulfonic acid as the chlorosulfonating agent and methanol for the esterification process. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Reduction Reactions: Sulfonamide derivatives.
Oxidation Reactions: Oxidized trifluoromethyl derivatives.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(chlorosulfonyl)pyridine-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Methyl 6-(trifluoromethyl)pyridine-2-carboxylate: Lacks the chlorosulfonyl group, affecting its reactivity.
Methyl 4-(chlorosulfonyl)-pyridine-2-carboxylate: Similar structure but without the trifluoromethyl group.
Uniqueness
Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both the chlorosulfonyl and trifluoromethyl groups. This combination imparts distinct chemical reactivity and stability, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C8H5ClF3NO4S |
---|---|
Molecular Weight |
303.64 g/mol |
IUPAC Name |
methyl 4-chlorosulfonyl-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO4S/c1-17-7(14)5-2-4(18(9,15)16)3-6(13-5)8(10,11)12/h2-3H,1H3 |
InChI Key |
POWRKHXNBXZQRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.